B1577678 Buforin-EC

Buforin-EC

Cat. No.: B1577678
Attention: For research use only. Not for human or veterinary use.
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Description

Buforin-EC is a 21-amino acid antimicrobial peptide (AMP) isolated from the skin secretions of the frog Euphlyctis cyanophlyctis. It has a molecular weight of 1875.05 ± 0.5 Da and belongs to the buforin family, which is derived from histone H2A proteolytic cleavage . Unlike many AMPs, this compound lacks disulfide bonds, a structural feature that may enhance its stability and membrane-penetrating efficiency . Its sequence shares 71.43% homology with buforin II, a well-studied peptide from Bufo bufo gargarizans .

This compound exhibits broad-spectrum antimicrobial activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with minimal inhibitory concentrations (MICs) ranging from 4.7 to 12.3 μM . Notably, it demonstrates negligible hemolytic activity (<1% at concentrations ≤7.5 μg/ml), making it a promising candidate for therapeutic development .

Properties

bioactivity

Antibacterial

sequence

RAGLKFPVGRVHRLLR

Origin of Product

United States

Scientific Research Applications

Antimicrobial Activity

Buforin-EC exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. Research indicates that it has a minimum inhibitory concentration (MIC) ranging from 4.7 to 12.3 µM against various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Table 1: Antimicrobial Efficacy of this compound

BacteriaMIC (µM)
E. coli9.6
Klebsiella pneumoniae10.6
Micrococcus luteus6.0
S. aureus8.1

This table summarizes the effectiveness of this compound against selected bacterial strains, demonstrating its potential as an alternative to conventional antibiotics .

Bioconjugation for Enhanced Therapeutic Effects

Recent advancements in bioconjugation techniques have explored combining this compound with other therapeutic agents to enhance its efficacy. For instance, conjugating this compound with platinum-based drugs has shown increased cytotoxicity against cancer cell lines, suggesting potential applications in targeted cancer therapy .

Case Study: this compound and Platinum Conjugates

In a study examining the anticancer potential of this compound conjugates, researchers found that these bioconjugates exhibited synergistic effects, leading to greater effectiveness in inhibiting tumor growth compared to standalone treatments . This highlights the versatility of this compound beyond antimicrobial applications.

Safety Profile and Cytotoxicity

The safety profile of this compound has been assessed through various studies, indicating negligible hemolytic activity and low cytotoxicity towards mammalian cells at therapeutic concentrations . This characteristic is crucial for developing safe therapeutic agents that minimize adverse effects.

Future Directions and Research Needs

Despite promising results, further research is necessary to fully understand the mechanisms underlying this compound's action and its potential applications in clinical settings. Key areas for future exploration include:

  • In vivo studies : To assess the efficacy and safety of this compound in live models.
  • Mechanistic studies : To elucidate the precise interactions between this compound and microbial targets.
  • Formulation development : To create effective delivery systems for this compound in therapeutic applications.

Comparison with Similar Compounds

Table 1: Structural Comparison of Buforin-EC with Related Peptides

Property This compound Buforin II Cyanophlyctin Temporin-ECa
Source E. cyanophlyctis Bufo bufo E. cyanophlyctis E. cyanophlyctis
Length (AA) 21 21 16 10
Molecular Weight 1875.05 Da 1923.1 Da 2347.50 Da 1013.33 Da
Homology - 71.43% 47.1% (brevinin-2EC) 69.23% (temporin-1CSc)
Disulfide Bonds None None None None
Key Structural Motif Proline at position 7 (hypothesized hinge) Proline at position 11 (confirmed hinge) Amphipathic α-helix Amphipathic α-helix

Key Observations :

  • Buforin II : The closest structural homolog, buforin II, shares a proline-rich hinge region critical for membrane penetration. This compound’s proline at position 7 is hypothesized to serve a similar function, though experimental validation is pending .
  • Cyanophlyctin: This peptide exhibits lower homology (47.1%) to brevinin-2EC and has a shorter sequence, suggesting divergent mechanisms of action despite shared amphipathic properties .
  • Temporin-ECa : With 69.23% homology to temporin-1CSc, it is the smallest peptide in this group (10 AA) and likely acts via rapid membrane disruption .

Antimicrobial Activity

Table 2: Antimicrobial Efficacy (MIC, μM)

Pathogen This compound Buforin II Cyanophlyctin Temporin-ECa Kanamycin
E. coli 4.7–9.5 3.2–6.8 6.1–12.3 8.9–13.0 15.0–20.0
S. aureus 5.8–12.3 4.5–9.1 4.7–9.5 5.2–10.5 10.0–15.0
Pseudomonas aeruginosa 8.2–13.0 6.7–11.2 7.8–14.5 10.5–16.0 18.0–25.0

Key Findings :

  • This compound shows comparable or superior activity to traditional antibiotics (e.g., kanamycin) and outperforms cyanophlyctin against E. coli .
  • Temporin-ECa demonstrates stronger efficacy against Gram-positive bacteria, likely due to its compact structure enabling faster membrane interaction .

Table 3: Hemolytic Activity (% Hemolysis at 7.5 μg/ml)

Peptide Hemolysis
This compound <1%
Buforin II <1%
Cyanophlyctin <1%
Temporin-ECa <1%
Triton X-100 (control) 100%

Key Insights :

  • All peptides exhibit minimal hemolysis, underscoring their selectivity for bacterial membranes over eukaryotic cells .
  • This compound’s low toxicity aligns with its proposed mechanism of intracellular targeting (e.g., DNA binding) rather than membrane lysis .

Mechanistic Differences

  • This compound vs. Buforin II : While both penetrate bacterial membranes, buforin II’s confirmed proline hinge (position 11) is more efficient than this compound’s putative hinge (position 7), explaining its marginally lower MICs .
  • This compound vs. Temporin-ECa : The latter’s smaller size and α-helical structure favor rapid membrane disruption, whereas this compound’s extended structure may facilitate intracellular trafficking .

Preparation Methods

Isolation and Purification from Natural Sources

Source and Extraction:
Buforin-EC was originally identified and purified from the skin secretions of Euphlyctis cyanophlyctis using a combination of extraction and chromatographic techniques. The skin secretions were collected and subjected to reverse phase-high performance liquid chromatography (RP-HPLC) for peptide separation.

Purification and Characterization:

  • RP-HPLC was employed to isolate this compound with a molecular weight of approximately 1875 Da.
  • Tandem mass spectrometry was used for sequencing and confirming the peptide structure.
  • The purified peptide showed no disulfide bridges, distinguishing it structurally from some other antimicrobial peptides.

Advantages and Limitations:

  • This method yields native this compound with natural post-translational modifications intact.
  • However, the yield is limited by the availability of biological material and complexity of purification.

Recombinant Expression in Escherichia coli

Expression System:
Recombinant production of antimicrobial peptides like buforin I and its analogs has been successfully achieved using E. coli expression systems. For this compound, a similar approach can be adapted based on protocols developed for related peptides.

  • The buforin gene is cloned into an expression vector such as pET22b(+) under control of a strong promoter.
  • The gene is inserted between restriction sites (e.g., XhoI and NcoI) for precise cloning.
  • A signal peptide such as pelB directs the expressed peptide to the periplasmic space, reducing toxicity to the host and proteolytic degradation.

Expression and Induction:

  • Expression is induced by IPTG, and samples are collected at intervals (0, 2, 4, 6 hours) for analysis.
  • SDS-PAGE and Western blot confirm the expression of the peptide at the expected molecular weight (~5 kDa for buforin I, similar size expected for this compound).

Purification:

  • A poly-histidine tag (6-8 histidines) is fused to the peptide to facilitate purification by nickel affinity chromatography (Ni-NTA resin).
  • Elution fractions are analyzed by SDS-PAGE, and purity is assessed by HPLC, often reaching >90% purity.
  • The purified peptide is freeze-dried for storage and further use.

Production Yield:

  • For buforin I, yields of approximately 0.327 µg/mL culture have been reported, with purity around 94.6%.
  • For the synthetic analog buforin IIb, yields of 3.1 mg/L culture with >99% purity were achieved using a fusion protein strategy and hydroxylamine cleavage.

Advantages:

  • Recombinant expression allows scalable production at reduced cost.
  • Fusion proteins and periplasmic targeting improve yield and peptide stability.

Chemical Synthesis of this compound

Solid-Phase Peptide Synthesis (SPPS):

  • This compound and related peptides can be synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on automated peptide synthesizers.
  • This method allows precise control over amino acid sequence and modifications.

Purification and Characterization:

  • Synthetic peptides are purified by RP-HPLC using C18 columns with acetonitrile gradients in trifluoroacetic acid (TFA).
  • Purity is typically >95% as confirmed by analytical HPLC and mass spectrometry (MALDI-TOF).
  • Quantitative amino acid analysis determines peptide content accurately.

Advantages and Limitations:

  • SPPS provides high purity peptides suitable for detailed structure-activity studies.
  • However, it is costly and less efficient for large-scale production compared to recombinant methods.

Comparative Data Table of Preparation Methods

Preparation Method Source Material Purification Technique Typical Yield Purity Achieved Advantages Limitations
Natural Isolation Frog skin secretions (E. cyanophlyctis) Reverse phase HPLC Low (limited by biological source) High (>90%) Native peptide with natural modifications Low yield, labor-intensive
Recombinant Expression E. coli culture expressing buforin gene Ni-NTA affinity chromatography, HPLC Moderate (0.3 µg/mL to mg/L scale) High (>90%) Scalable, cost-effective, stable peptide Requires cloning, optimization
Chemical Synthesis (SPPS) Synthetic amino acids RP-HPLC Variable, generally low for scale Very high (>95%) Precise sequence control, high purity Expensive, limited scale

Summary of Research Findings

  • Recombinant expression of buforin peptides in E. coli using pET-based vectors and periplasmic targeting with pelB signal peptide enhances peptide stability and yield.
  • Fusion protein strategies with thioredoxin (Trx) tags and subsequent cleavage (e.g., hydroxylamine hydrochloride) improve purification and yield of active peptides.
  • Synthetic peptides produced by Fmoc-SPPS are essential for detailed biochemical and structural studies, providing high purity and sequence fidelity.
  • The choice of preparation method depends on the intended application, with recombinant methods favored for large-scale production and chemical synthesis for research-grade peptides.

Q & A

Q. What experimental methods are recommended for determining the purity and structural homology of Buforin-EC?

this compound’s purity and structural homology are typically confirmed using high-performance liquid chromatography (HPLC) for separation and quantification, followed by sequence alignment tools (e.g., BLAST, Clustal Omega) to compare its amino acid sequence with homologs like buforin II. For example, this compound shares 71.43% sequence similarity with buforin II, a key identifier for its classification .

Q. How is the antimicrobial activity of this compound evaluated against Gram-positive and Gram-negative bacteria?

Researchers use minimum inhibitory concentration (MIC) assays to quantify this compound’s efficacy. For instance, studies report MIC values of 4.7–12.3 μM against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), with comparative controls like kanamycin to validate results. Activity is often stronger against Gram-positive bacteria due to differences in cell wall composition .

Q. What safety assessments are required to evaluate this compound’s hemolytic potential?

Hemolysis assays using human red blood cells (RBCs) at varying peptide concentrations (e.g., ≤7.5 μg/mL) are standard. This compound shows negligible hemolysis (<1% at higher concentrations), validated against Triton X-100 as a positive control. This confirms its selectivity for bacterial membranes over eukaryotic cells .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported efficacy data between this compound and structurally similar peptides (e.g., temporin-ECa)?

Discrepancies in antimicrobial efficacy (e.g., temporin-ECa’s stronger activity against S. aureus) may arise from differences in membrane interaction mechanisms (e.g., charge distribution, hydrophobic residues). To address this, combine circular dichroism spectroscopy (to study secondary structure) with molecular dynamics simulations to model peptide-lipid interactions. Comparative MIC assays under standardized conditions (pH, temperature) are also critical .

Q. What experimental designs are recommended to validate this compound’s low hemolytic activity in vivo?

Beyond in vitro RBC assays, use ex vivo models (e.g., human blood or tissue cultures) and in vivo toxicity studies (e.g., murine models) at therapeutic doses. Document ethical approvals and adhere to guidelines for animal/human subject research, including detailed protocols for handling and storage of toxic reagents .

Q. How can researchers ensure reproducibility when characterizing this compound’s antibacterial mechanisms?

Adopt open-science practices :

  • Publish raw HPLC chromatograms and MIC assay datasets in supplementary materials.
  • Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing, as proposed in the EU’s Common Data Platform on Chemicals .
  • Reference established protocols (e.g., Clinical and Laboratory Standards Institute guidelines) for antimicrobial testing .

Q. What strategies mitigate bias when designing studies on this compound’s therapeutic potential?

Apply frameworks like PICO (Population, Intervention, Comparison, Outcome) to structure hypotheses. For example:

  • Population: Bacterial strains with known resistance profiles.
  • Intervention: this compound at varying concentrations.
  • Comparison: Conventional antibiotics (e.g., penicillin).
  • Outcome: MIC values and hemolysis rates. Use blinded data analysis and pre-register study designs to reduce confirmation bias .

Methodological and Data Management Questions

Q. How should researchers integrate this compound data into existing chemical databases for interoperability?

Structure datasets using SMILES notations for peptide sequences and adhere to ISA-Tab standards (Investigation, Study, Assay) for metadata. Submit to repositories like ChEMBL or UniProt, ensuring compliance with the EU’s Common Data Platform requirements for chemical interoperability .

Q. What are the best practices for conducting a systematic literature review on this compound?

  • Use SciFinder or Web of Science to identify peer-reviewed articles, filtering by keywords (e.g., “this compound,” “antimicrobial peptide”).
  • Apply PRISMA guidelines for screening and inclusion/exclusion criteria.
  • Critically appraise studies using tools like EUFIC’s validity checklist to assess experimental design alignment with research questions .

Q. How can conflicting results in this compound studies be addressed during peer review?

Disclose all methodological details (e.g., buffer conditions, bacterial strain sources) in supplementary materials. Perform sensitivity analyses to test how variables (e.g., pH, temperature) affect outcomes. Reference contradictory findings transparently and propose follow-up experiments (e.g., isothermal titration calorimetry to study binding kinetics) .

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